5-(5-Fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylic acid
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Overview
Description
5-(5-Fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound that contains both fluoropyridine and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-fluoropyridine-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding oxadiazole ring . The reaction conditions often require heating and the use of polar solvents to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
5-(5-Fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
5-(5-Fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of 5-(5-Fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The oxadiazole ring can also participate in hydrogen bonding and other interactions that influence the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative.
1,3,4-Oxadiazole-2-thiol: Another oxadiazole derivative with different substituents.
5-(4-Chloropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylic acid: A similar compound with a chlorine atom instead of fluorine.
Uniqueness
5-(5-Fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylic acid is unique due to the presence of both fluorine and oxadiazole moieties.
Properties
Molecular Formula |
C8H4FN3O3 |
---|---|
Molecular Weight |
209.13 g/mol |
IUPAC Name |
5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylic acid |
InChI |
InChI=1S/C8H4FN3O3/c9-4-1-2-5(10-3-4)6-11-12-7(15-6)8(13)14/h1-3H,(H,13,14) |
InChI Key |
CXXQVLMQUXTSEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1F)C2=NN=C(O2)C(=O)O |
Origin of Product |
United States |
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